molecular formula C14H13BrN2O2 B7863334 1-(4-Bromophenyl)-3-(3-methoxyphenyl)urea

1-(4-Bromophenyl)-3-(3-methoxyphenyl)urea

Cat. No.: B7863334
M. Wt: 321.17 g/mol
InChI Key: QYRULHQIBFORAB-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(3-methoxyphenyl)urea is an organic compound characterized by the presence of a bromine atom on the phenyl ring and a methoxy group on another phenyl ring, connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(3-methoxyphenyl)urea typically involves the reaction of 4-bromoaniline with 3-methoxyaniline in the presence of a carbonyl source such as phosgene or triphosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of safer and more sustainable reagents and solvents is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives with different functional groups.

    Reduction Products: Reduced forms of the compound with altered functional groups.

    Hydrolysis Products: Amines and carbonyl compounds.

Scientific Research Applications

1-(4-Bromophenyl)-3-(3-methoxyphenyl)urea has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: The compound is explored for its use in the synthesis of advanced materials with specific properties.

    Biological Studies: It is used in research to understand its effects on various biological systems and pathways.

    Industrial Applications: The compound is investigated for its potential use in the development of new industrial chemicals and processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The urea linkage allows for hydrogen bonding interactions, which can influence the compound’s activity and selectivity.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-3-(3-methoxyphenyl)urea: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Bromophenyl)-3-(3-hydroxyphenyl)urea: Similar structure but with a hydroxy group instead of a methoxy group.

    1-(4-Bromophenyl)-3-(3-methylphenyl)urea: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness: 1-(4-Bromophenyl)-3-(3-methoxyphenyl)urea is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity patterns that are not observed in similar compounds.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c1-19-13-4-2-3-12(9-13)17-14(18)16-11-7-5-10(15)6-8-11/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRULHQIBFORAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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